2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide
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Overview
Description
2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide is a complex organic compound featuring an imidazole ring, a benzyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide typically involves multiple stepsThe final step involves the acylation of the imidazole derivative with N,N-diethylacetamide under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the imidazole ring results in a dihydroimidazole compound .
Scientific Research Applications
2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The benzyl group and thioether linkage contribute to the compound’s ability to interact with biological membranes and proteins, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-2-methylimidazole: Similar structure but lacks the thioether linkage and N,N-diethylacetamide group.
2-((1-benzyl-1H-imidazol-2-yl)thio)acetamide: Similar structure but lacks the hydroxymethyl group.
N,N-diethyl-2-(1H-imidazol-2-ylthio)acetamide: Similar structure but lacks the benzyl and hydroxymethyl groups.
Uniqueness
2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxymethyl group, thioether linkage, and N,N-diethylacetamide moiety distinguishes it from other similar compounds and enhances its versatility in various applications .
Properties
IUPAC Name |
2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-3-19(4-2)16(22)13-23-17-18-10-15(12-21)20(17)11-14-8-6-5-7-9-14/h5-10,21H,3-4,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJGLJQFVYNDPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC=C(N1CC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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